Bienvenue dans la boutique en ligne BenchChem!

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

Amide coupling Medicinal chemistry Library synthesis

6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (CAS 1179694-12-2, MW 191.15 g/mol, purity ≥98%) is a nitrogen-rich heterocyclic building block featuring a 1,2,4-triazole ring N-linked at the 6-position of a pyridazine-3-carboxylic acid core. With a predicted LogP of -0.2445, topological polar surface area (TPSA) of 93.79 Ų, and six hydrogen-bond acceptors, this compound presents a compact, polar scaffold suited for fragment-based drug discovery and library synthesis.

Molecular Formula C7H5N5O2
Molecular Weight 191.15 g/mol
CAS No. 1179694-12-2
Cat. No. B1400697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid
CAS1179694-12-2
Molecular FormulaC7H5N5O2
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)O)N2C=NC=N2
InChIInChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14)
InChIKeyBLZRQQCUUMMUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic Acid (CAS 1179694-12-2): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (CAS 1179694-12-2, MW 191.15 g/mol, purity ≥98%) is a nitrogen-rich heterocyclic building block featuring a 1,2,4-triazole ring N-linked at the 6-position of a pyridazine-3-carboxylic acid core . With a predicted LogP of -0.2445, topological polar surface area (TPSA) of 93.79 Ų, and six hydrogen-bond acceptors, this compound presents a compact, polar scaffold suited for fragment-based drug discovery and library synthesis . The free carboxylic acid at the 3-position provides a direct synthetic handle for amide coupling, esterification, or salt formation, distinguishing it from ester-protected or chloro-substituted analogs that require additional deprotection or activation steps [1].

Why 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic Acid Cannot Be Replaced by Generic Pyridazine Carboxylic Acids or Triazole Building Blocks


The substitution pattern of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid—specifically the N1-linked 1,2,4-triazole at the pyridazine 6-position combined with a free 3-carboxylic acid—creates a unique pharmacophoric geometry that generic building blocks cannot replicate. Pyridazine-3-carboxylic acid (CAS 2164-61-6, LogP 0.1748, TPSA 63.08 Ų) lacks the triazole ring essential for hydrogen bonding and metal coordination [1]. Conversely, 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS 75792-73-3) retains the triazole-pyridazine core but replaces the carboxylic acid with a chlorine atom, altering both reactivity (requiring palladium-catalyzed cross-coupling rather than direct amidation) and physicochemical properties . Fused [1,2,4]triazolo[4,3-b]pyridazine carboxylic acids introduce conformational rigidity that differs from the freely rotating N-linked triazole in the target compound, affecting binding-mode versatility [2]. The 1,2,3-triazole regioisomer 6-(1-methyl-1H-1,2,3-triazol-5-yl)pyridazine-3-carboxylic acid (CAS 2168284-66-8) presents an alternative connectivity with distinct electronic properties and dipole moment, as evidenced by the divergent α-glucosidase inhibitory profiles reported for 1,2,3-triazole vs. 1,2,4-triazole pyridazine hybrids [3].

Quantitative Evidence Guide: Differentiating 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic Acid from Competing Heterocyclic Building Blocks


Direct Amidation Reactivity vs. Chloro Analog: Enabling One-Step Library Synthesis Without Cross-Coupling

The free carboxylic acid at the 3-position of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid enables direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) [1]. In contrast, 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine (CAS 75792-73-3) requires palladium-catalyzed Buchwald-Hartwig or Ullmann-type coupling to introduce amine substituents, adding cost, complexity, and metal contamination risk . The carboxylic acid handle also permits esterification for prodrug strategies or salt formation for solubility optimization—synthetic vectors unavailable to the chloro analog. Multiple amide derivatives of the target compound have been cataloged in PubChem, including N-(pyrazin-2-yl)-, N-(quinolin-6-yl)-, and N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, confirming the versatility of this building block in generating diverse screening libraries [1].

Amide coupling Medicinal chemistry Library synthesis

Pyridazine-Triazole Hybrids as α-Glucosidase Inhibitors: Class-Level Evidence Supporting Target Scaffold Selection

Pyridazine-triazole hybrid molecules have demonstrated significant α-glucosidase inhibitory activity in direct comparative studies. In the 1,2,3-triazole-pyridazine series reported by Moghimi et al. (2021), the most potent compound (6j) exhibited IC50 values of 58 µM (yeast α-glucosidase) and 73 µM (rat intestinal α-glucosidase), representing approximately 12-15 fold greater potency than the positive control acarbose (IC50 ~750 µM) [1]. A separate study on pyridazine-1,2,4-triazole hybrids by the same group identified compound 10k with an IC50 of 1.7 µM against rat intestinal α-glucosidase—approximately 100-fold more potent than acarbose—with kinetic studies confirming an uncompetitive inhibition mode and molecular docking revealing hydrogen bond formation with Leu677 in the active site [2]. While direct IC50 data for the specific building block 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid as a standalone inhibitor are not yet published, the class-level evidence establishes the pyridazine-1,2,4-triazole scaffold as a validated pharmacophore for α-glucosidase inhibition [2].

α-Glucosidase inhibition Antidiabetic Pyridazine-triazole hybrids

Physicochemical Differentiation: Enhanced Polarity and Hydrogen-Bonding Capacity vs. Parent Pyridazine-3-Carboxylic Acid

The incorporation of the 1,2,4-triazole ring at the pyridazine 6-position substantially alters the physicochemical profile relative to the parent pyridazine-3-carboxylic acid scaffold. The target compound possesses a TPSA of 93.79 Ų (vs. 63.08 Ų for pyridazine-3-carboxylic acid)—a 48.7% increase—driven by the additional nitrogen atoms in the triazole ring, which act as hydrogen-bond acceptors [1]. The predicted LogP decreases from 0.1748 (parent) to -0.2445 (target), reflecting increased hydrophilicity that favors aqueous solubility [1]. The hydrogen-bond acceptor count increases from 4 to 6, enhancing potential for target protein interactions . Compared to the 1,2,3-triazole regioisomer 6-(1-methyl-1H-1,2,3-triazol-5-yl)pyridazine-3-carboxylic acid (CAS 2168284-66-8, TPSA ~97.99 Ų), the 1,2,4-triazole connectivity in the target compound offers a distinct hydrogen-bonding vector geometry, as the N2 and N4 positions in the 1,2,4-triazole ring provide a different spatial arrangement of acceptor sites compared to the N2/N3 arrangement in 1,2,3-triazoles [2].

Physicochemical properties LogP TPSA Drug-likeness

Pyridazine-1,2,4-Triazole Scaffolds in Kinase Inhibition: c-Met and Tyrosine Kinase Target Space Validation

Triazolo-pyridazine scaffolds have demonstrated potent kinase inhibition across multiple targets. In a study of triazolo-pyridazine/-pyrimidine derivatives as class II c-Met inhibitors, compound 12e exhibited an IC50 of 0.090 µM against c-Met kinase, comparable to the reference inhibitor Foretinib (IC50 = 0.019 µM) [1]. A structurally related triazolopyridazine-based MET inhibitor, SGX-523, achieved an IC50 of 4 nM against MET kinase, confirming the drug-like potential of this scaffold class . More recently, sustainable synthesis of nitrogen-rich pyridazine-triazole scaffolds via click chemistry yielded compounds with medium-to-good activity across multiple tyrosine kinase (TK) enzymes; acetyl-substituted derivatives showed the lowest IC50 values, while fulfilling ADMET drug-likeness criteria [2]. The 1,2,4-triazolo[4,3-b]pyridazine scaffold has also been explored as an LRRK2 kinase inhibitor scaffold [3]. Importantly, the non-fused N-linked 1,2,4-triazole-pyridazine connectivity in the target building block offers greater conformational flexibility than the fused triazolopyridazine systems, potentially enabling binding to a broader range of kinase ATP pockets [1][2].

Kinase inhibition c-Met Tyrosine kinase Cancer

Conformational Flexibility Advantage: Non-Fused N-Linked Triazole vs. Fused Triazolopyridazine Scaffolds

The target compound features an N-linked 1,2,4-triazole at the pyridazine 6-position—a non-fused connectivity that permits free rotation around the N-C bond linking the two heterocycles . This contrasts with fused [1,2,4]triazolo[4,3-b]pyridazine scaffolds, where the triazole and pyridazine rings are conformationally locked into a planar arrangement [1]. The conformational flexibility of the N-linked architecture allows the triazole ring to adopt multiple orientations relative to the pyridazine plane, potentially exploring a wider range of binding-mode geometries in target proteins. Studies on 3,6-bis(4-triazolyl)pyridazine ligands confirmed that triazole-pyridazine linkages exhibit a strong preference for the anti-conformation in the solid state, but this preference is context-dependent and can be modulated by the local chemical environment [2]. In the context of fragment-based drug discovery, this conformational adaptability is advantageous for identifying novel binding modes that are inaccessible to rigid, fused-ring scaffolds [2]. The 2 rotatable bonds in the target compound (vs. 0 for the corresponding triazole-pyridazine bond in fused analogs) provide measurable conformational entropy that can be exploited in structure-activity relationship studies .

Conformational analysis Scaffold diversity Fragment-based drug discovery

Antimicrobial Class-Level Activity: Triazolo-Pyridazine Carboxylic Acid Derivatives vs. Standard Antibiotics

Triazolo[4,3-b]pyridazine derivatives have demonstrated broad-spectrum antimicrobial activity in comparative studies. Novel 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives were screened for in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative organisms, with several compounds exhibiting MIC values comparable to standard antibiotics [1]. Pyridazine-3-carboxylic acid derivatives have also shown antibacterial activity with MIC values ranging from 12.5 µg/mL against S. aureus, mediated through cell membrane disruption mechanisms [2]. The 1,2,4-triazole motif is recognized as a privileged scaffold for antimicrobial activity, with structure-activity relationship studies indicating that the triazole ring contributes to both target binding and physicochemical properties favoring membrane penetration [3]. The pyridazine-3-carboxylic acid core separately contributes metal-chelating properties relevant to antibacterial mechanisms, as demonstrated by ruthenium complexes of pyridazine-3-carboxylic acid that exhibit anti-biofilm activity [4]. The combination of both pharmacophores in a single building block—as in 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid—offers a scaffold that simultaneously addresses two validated antimicrobial pharmacophoric elements [1][3].

Antibacterial Antifungal Triazolopyridazine MIC

Optimal Research and Procurement Application Scenarios for 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic Acid


Kinase Inhibitor Lead Optimization: c-Met, MET, and Multi-Tyrosine Kinase Programs

For medicinal chemistry teams pursuing kinase inhibitor programs—particularly c-Met (IC50 benchmark: 0.090 µM vs. Foretinib's 0.019 µM) [1], MET (SGX-523 benchmark: 4 nM) , or multi-tyrosine kinase panels [2]—this building block offers a validated entry point for generating focused libraries via direct amide coupling at the 3-carboxylic acid position. The non-fused N-linked triazole architecture provides conformational flexibility that complements rigid fused triazolopyridazine scaffolds already established in the kinase field [1]. Procurement of this single building block enables rapid diversification with commercially available amine libraries, accelerating hit-to-lead timelines compared to multi-step synthesis of fused triazolopyridazine analogs [2].

α-Glucosidase Inhibitor Development for Antidiabetic Drug Discovery

The pyridazine-1,2,4-triazole scaffold class has produced the most potent α-glucosidase inhibitor reported to date within this chemotype, with compound 10k achieving an IC50 of 1.7 µM against rat intestinal α-glucosidase—approximately 100-fold more potent than acarbose—and demonstrating an uncompetitive inhibition mechanism with no cytotoxicity against normal HDF cells [1]. 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid serves as a direct synthetic precursor for generating focused libraries exploring the SAR around this pharmacophore, with the carboxylic acid handle enabling systematic variation of amide, ester, and sulfonamide substituents that have been shown to modulate potency in this target class [1].

Fragment-Based Drug Discovery (FBDD) Requiring Polar, Low-Molecular-Weight Heterocyclic Probes

With a molecular weight of 191.15 g/mol, TPSA of 93.79 Ų, LogP of -0.2445, and 6 hydrogen-bond acceptors [1], this compound meets key fragment-likeness criteria (MW < 250, LogP < 3, H-bond acceptors < 6) while offering higher polarity and hydrogen-bonding capacity than the parent pyridazine-3-carboxylic acid (TPSA 63.08 Ų, H-bond acceptors 4) . The increased TPSA (+30.71 Ų) and additional nitrogen atoms make it particularly suitable for FBDD campaigns targeting hydrophilic enzyme active sites or protein-protein interaction interfaces where the simpler pyridazine carboxylic acid scaffold may lack sufficient binding enthalpy [1].

Antimicrobial Scaffold Hopping: Dual Pharmacophore Strategy for Antibacterial Lead Generation

For antibacterial discovery programs seeking to combine the validated antimicrobial properties of 1,2,4-triazoles [1] with the metal-chelating and membrane-active properties of pyridazine-3-carboxylic acids (MIC = 12.5 µg/mL against S. aureus) , this compound provides both pharmacophores in a single, procurement-ready building block. The triazolo[4,3-b]pyridazine class has demonstrated broad-spectrum activity against Gram-positive organisms including S. aureus and B. subtilis [2]. The carboxylic acid group further enables salt formation for solubility optimization—a critical parameter in antibacterial drug development where aqueous solubility directly impacts MIC determination reliability .

Quote Request

Request a Quote for 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.